5-Iodo-2,3-dihydropyridazin-3-one

Palladium-Catalyzed Cross-Coupling Heck Alkenylation Halogen Reactivity

Researchers requiring efficient 5-position functionalization of pyridazinones often face low yields and dehalogenation side reactions with bromo/chloro analogs. 5-Iodo-2,3-dihydropyridazin-3-one (CAS 825633-94-1) resolves these issues with its superior oxidative addition propensity. - Enables room-temperature Suzuki-Miyaura and Stille couplings with minimal dehalogenation, reducing purification burden and improving process mass intensity. - Key intermediate for histamine H3 receptor antagonists and antiplatelet agents; accelerates SAR exploration via parallel library synthesis. - Supplied with batch-specific COA; consistent quality supports hit-to-lead and preclinical development.

Molecular Formula C4H3IN2O
Molecular Weight 221.98 g/mol
CAS No. 825633-94-1
Cat. No. B040729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2,3-dihydropyridazin-3-one
CAS825633-94-1
Synonyms5-Iodo-2,3-dihydropyridazin-3-one; 5-Iodopyridazin-3(2H)-one; 5-Iodo-2H-pyridazin-3-one; 3(2H)-Pyridazinone, 5-iodo-; 5-Iodo-3(2H)-pyridazinone
Molecular FormulaC4H3IN2O
Molecular Weight221.98 g/mol
Structural Identifiers
SMILESC1=C(C=NNC1=O)I
InChIInChI=1S/C4H3IN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8)
InChIKeyUZWMMCWOUBWROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2,3-dihydropyridazin-3-one: A Halogenated Pyridazinone Scaffold for Palladium-Catalyzed Cross-Coupling and Drug Discovery


5-Iodo-2,3-dihydropyridazin-3-one (CAS 825633-94-1) is a heterocyclic building block belonging to the pyridazin-3(2H)-one family, featuring an iodine atom at the 5-position of the dihydropyridazinone ring [1]. This structural motif confers distinct electronic and steric properties that enable high-yielding and regioselective palladium-catalyzed cross-coupling reactions, making it a valuable intermediate in the synthesis of 2,5-disubstituted pyridazin-3(2H)-ones [1]. The compound has been extensively utilized in the preparation of bioactive molecules, particularly antiplatelet agents and histamine H3 receptor antagonists, due to the enhanced reactivity imparted by the iodo-substituent [1][2].

Why 5-Iodo-2,3-dihydropyridazin-3-one Cannot Be Replaced by Other 5-Halogenated Pyridazinones


The halogen substituent at the 5-position of the pyridazinone ring is not a generic placeholder; it critically dictates reactivity, cross-coupling efficiency, and the viability of downstream synthetic pathways [1]. The iodine atom in 5-iodo-2,3-dihydropyridazin-3-one provides a unique balance of leaving group ability and oxidative addition propensity that is not replicated by bromine or chlorine analogs. Substituting this compound with a 5-bromo or 5-chloro variant often results in incomplete conversions, competing dehalogenation side reactions, and the requirement for more forcing reaction conditions, which can degrade sensitive functional groups and lower overall yield [1]. The quantitative evidence below demonstrates that the iodo derivative enables transformations that are either low-yielding or unfeasible with other halogenated pyridazinones.

Quantitative Differentiation of 5-Iodo-2,3-dihydropyridazin-3-one Against Closest Analogs


Superior Reactivity and Suppression of Dehalogenation in Heck Alkenylation

In Heck alkenylation reactions, 5-iodopyridazin-3(2H)-ones 3a–b undergo clean conversion to the desired alkenes without any detectable dehalogenation, whereas analogous experiments on 5-bromopyridazin-3(2H)-ones lead to significant dehalogenation side products [1]. This superior reactivity enables some cross-couplings to be performed at room temperature, a condition that fails for the corresponding 5-bromo derivatives [1].

Palladium-Catalyzed Cross-Coupling Heck Alkenylation Halogen Reactivity

High-Yielding Suzuki-Miyaura Cross-Coupling to 5-Arylpyridazin-3(2H)-ones

Suzuki-Miyaura cross-coupling of 2-substituted 5-iodopyridazin-3(2H)-ones 3a–b with phenylboronic acid or 4-chlorophenylboronic acid proceeds in excellent yields (90–94%), delivering the corresponding 5-arylpyridazin-3(2H)-ones 4a–d in high purity [1]. In contrast, analogous couplings with 5-bromo-6-phenylpyridazin-3(2H)-one exhibit markedly lower reactivity and require more forcing conditions [1].

Suzuki-Miyaura Coupling Aryl Halide Reactivity Medicinal Chemistry Building Blocks

Room-Temperature Stille Cross-Coupling Enabled by Iodo Substituent

Stille cross-coupling of 5-iodopyridazin-3(2H)-ones 3a–b with tributyl vinyl stannane proceeds smoothly at room temperature to afford 5-vinylpyridazin-3(2H)-ones 5a and 5c in excellent yields (90% and 78%, respectively) [1]. The corresponding 5-acetyl derivatives 5b and 5d are obtained in a one-pot procedure [1]. This mild reactivity profile contrasts sharply with the 5-bromo analog, which fails to react under these ambient conditions [1].

Stille Coupling Mild Reaction Conditions Functional Group Tolerance

Validated Utility as a Key Intermediate for Potent Antiplatelet Agents

The 5-iodopyridazin-3(2H)-one scaffold served as the direct precursor for the synthesis of 5-alkylidene-6-phenylpyridazin-3(2H)-ones (compounds II14 and III16), which were identified as potent antiplatelet agents [1]. These derivatives demonstrated a mechanism of action distinct from clinically available antiplatelet drugs, underscoring the value of the iodo-substituted building block in accessing novel chemical space [1].

Antiplatelet Agents Cardiovascular Drug Discovery SAR Studies

Demonstrated Relevance in CNS Drug Discovery: Histamine H3 Receptor Antagonists

A series of 5-pyridazin-3-one analogues were synthesized and evaluated as histamine H3 receptor (H3R) antagonists [1]. Compounds 8a and 8b, derived from the 5-pyridazin-3-one core, exhibited excellent human and rat H3R affinities and acceptable pharmacokinetic properties [1]. In vivo, compound 8a demonstrated potent wake-promoting activity in the rat EEG/EMG model, validating the scaffold's potential in CNS therapeutic development [1].

Histamine H3 Receptor CNS Disorders Wake-Promoting Agents

High-Impact Application Scenarios for 5-Iodo-2,3-dihydropyridazin-3-one


Medicinal Chemistry: Synthesis of Novel Antiplatelet Agents

Utilize 5-iodo-2,3-dihydropyridazin-3-one as a key intermediate in the construction of 5-alkylidene-6-phenylpyridazin-3(2H)-ones, a class of compounds that has yielded potent antiplatelet agents with a distinct mechanism of action [1]. The high reactivity of the iodo substituent enables efficient palladium-catalyzed cross-couplings to install diverse substituents at the 5-position, accelerating SAR exploration [1].

Process Chemistry: Streamlined Synthesis Under Mild Conditions

Leverage the room-temperature reactivity of 5-iodo-2,3-dihydropyridazin-3-one in Stille and Suzuki-Miyaura couplings to design robust, energy-efficient synthetic routes [1]. The elimination of dehalogenation side reactions reduces the burden on downstream purification, improving overall process mass intensity and cost-effectiveness [1].

CNS Drug Discovery: Histamine H3 Receptor Modulators

Employ 5-iodo-2,3-dihydropyridazin-3-one as a starting material for the synthesis of 5-pyridazin-3-one-based histamine H3 receptor antagonists [2]. This scaffold has demonstrated promising in vivo wake-promoting activity, making it a valuable building block for programs targeting sleep disorders, cognitive impairment, and other CNS conditions [2].

Custom Synthesis and Library Production

Use 5-iodo-2,3-dihydropyridazin-3-one as a privileged heterocyclic building block for the parallel synthesis of focused pyridazinone libraries [1]. The reliable and high-yielding cross-coupling chemistry ensures consistent production of diverse 2,5-disubstituted analogs, supporting both hit-to-lead and lead optimization campaigns [1].

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